molecular formula C7H5Cl2N3 B11897539 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B11897539
M. Wt: 202.04 g/mol
InChI Key: RMDRVTNRJPZHBE-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. This process is carried out under controlled conditions to ensure the formation of the desired triazine ring . The reaction conditions often include the use of solvents such as dimethylformamide and the application of heat to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize impurities. This involves the use of scalable methodologies that can be safely implemented in large reactors. The process includes steps such as exothermic aromatic substitution and the use of strong bases like sodium hydride .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from substitution reactions include derivatives where the chlorine atoms are replaced by other functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding sites of these enzymes, inhibiting their activity and thereby affecting cellular processes like proliferation and survival . This makes it a valuable tool in targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets in a unique manner. This makes it particularly effective in applications like kinase inhibition and antiviral therapy .

Biological Activity

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by its unique tricyclic structure, which comprises a pyrrole ring fused to a 1,2,4-triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities. Although the specific literature on this compound is limited, it falls within a broader class of pyrrolo[2,1-f][1,2,4]triazines known for their diverse biological properties.

Structural Characteristics

The molecular formula of this compound is C7H5Cl2N3C_7H_5Cl_2N_3, with a molecular weight of approximately 202.04 g/mol. The structure includes two chlorine atoms at positions 2 and 4 of the triazine ring and a methyl group at position 7. This configuration contributes to its biological activity and interaction with various biological targets.

Antitumor Activity

Research indicates that derivatives of the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit notable antitumor properties. For example, compounds with similar structural motifs have been reported to inhibit cell survival in colorectal cancer (CRC) models through mechanisms involving apoptosis and inhibition of specific kinases such as Bruton’s tyrosine kinase (BTK) . These findings suggest that this compound may also possess similar anticancer properties.

Antimicrobial Properties

In studies focusing on the broader class of 1,2,4-triazines and their derivatives, significant antibacterial and antifungal activities have been reported. Compounds in this category have demonstrated efficacy against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi . The potential for this compound to exhibit similar antimicrobial effects warrants further investigation.

In Vitro Studies

In vitro evaluations of related compounds have shown promising results in terms of cytotoxicity against cancer cell lines. For instance, a study on similar pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency .

Xenograft Models

Zebrafish xenograft models have been utilized to assess the in vivo efficacy of these compounds. In these models, certain triazine derivatives exhibited substantial inhibition of tumor growth when administered alone or in combination with established chemotherapy agents . This suggests that this compound could potentially enhance therapeutic outcomes in cancer treatment.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H5Cl2N3/c1-4-2-3-5-6(8)10-7(9)11-12(4)5/h2-3H,1H3

InChI Key

RMDRVTNRJPZHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1N=C(N=C2Cl)Cl

Origin of Product

United States

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